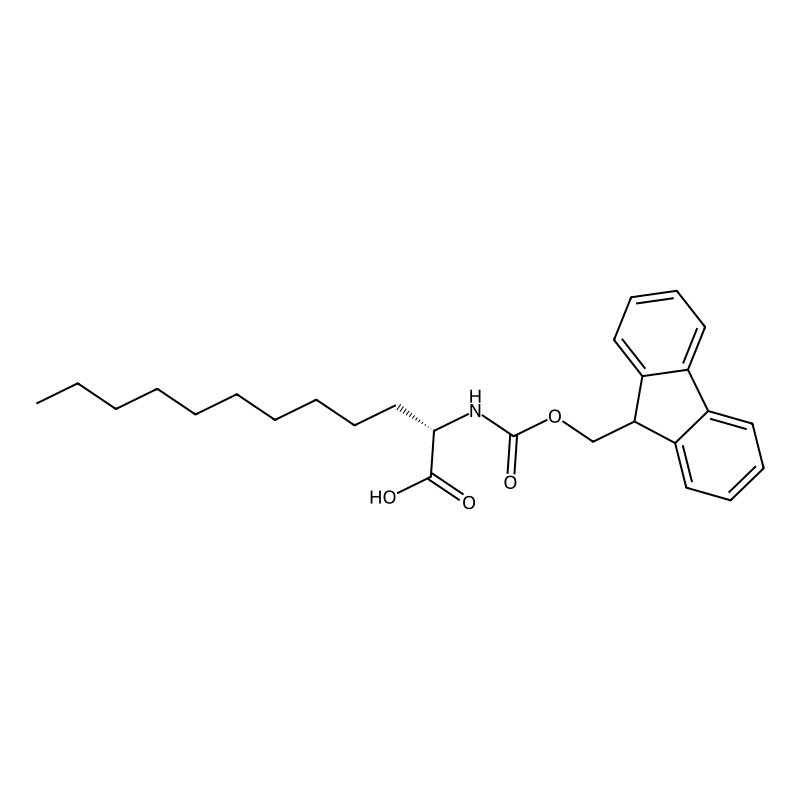

(2S)-2-(Fmoc-amino)dodecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-(Fmoc-amino)dodecanoic acid is a synthetic amino acid derivative characterized by the presence of a dodecanoic acid chain and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality. This compound is notable for its structural features, which include a long aliphatic chain and a chiral center at the second carbon position. The Fmoc group serves as a protective moiety that facilitates the synthesis of peptides by preventing unwanted reactions during coupling processes while allowing for selective deprotection when needed.

Fmoc-L-2Ado-OH itself doesn't have a known biological function. Its purpose is to introduce the 2Ado moiety into peptides during synthesis. The incorporated 2Ado can influence the peptide's properties depending on its position and interactions within the final structure. Studies suggest potential applications of 2Ado-containing peptides in areas like antimicrobial agents and self-assembling molecules.

Fmoc-L-2Ado-OH is likely to exhibit similar hazards as other Fmoc-protected amino acids. These can include:

- Mild irritation to skin and eyes

- Respiratory irritation if inhaled

Peptide Synthesis

Fmoc-L-2Ado-OH can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. SPPS is an automated method for creating peptides, which are chains of amino acids. Fmoc-L-2Ado-OH acts as a non-natural amino acid, allowing researchers to introduce specific functionalities or modifications into the peptide ().

Oligonucleotide Synthesis

Fmoc-L-2Ado-OH can also be used to synthesize oligonucleotides, which are short sequences of nucleotides. Oligonucleotides are essential molecules in biology, playing a role in various cellular processes. Fmoc-L-2Ado-OH can be beneficial for incorporating adenosine modifications into oligonucleotides for research purposes ().

The chemical reactivity of (2S)-2-(Fmoc-amino)dodecanoic acid primarily involves:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amino group can react with other carboxylic acids or activated carboxylic derivatives to form amides, which is critical in peptide synthesis.

- Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, allowing the free amino group to participate in further reactions.

These reactions are fundamental in peptide chemistry, where this compound can serve as a building block for longer peptide chains.

The biological activity of (2S)-2-(Fmoc-amino)dodecanoic acid is largely determined by its incorporation into peptides. Peptides containing this amino acid may exhibit various biological activities depending on their sequence and structure. For instance, they can act as signaling molecules, enzyme inhibitors, or antimicrobial agents. The presence of the dodecanoic acid chain may enhance membrane permeability or influence hydrophobic interactions in biological systems, potentially impacting their pharmacological profiles

The synthesis of (2S)-2-(Fmoc-amino)dodecanoic acid typically involves: This method allows for efficient production while maintaining the integrity of the functional groups necessary for subsequent reactions.

(2S)-2-(Fmoc-amino)dodecanoic acid has several applications:

- Peptide Synthesis: It serves as a building block in the solid-phase synthesis of peptides.

- Drug Development: Peptides synthesized from this compound can be explored for therapeutic uses, including antimicrobial and anticancer properties.

- Bioconjugation: The compound can be used in bioconjugation strategies to attach peptides to various biomolecules or surfaces for drug delivery systems.

Studies on the interactions involving (2S)-2-(Fmoc-amino)dodecanoic acid often focus on its role within peptide structures. The interactions can include:

- Binding Affinity: Evaluating how peptides containing this amino acid bind to specific receptors or enzymes.

- Structure-Activity Relationship Studies: Investigating how variations in peptide sequences affect biological activity and binding properties.

These studies are crucial for understanding how modifications in peptide structure influence their function and efficacy .

(2S)-2-(Fmoc-amino)dodecanoic acid shares similarities with several other amino acids and derivatives used in peptide synthesis. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-dodecanoic acid | Aliphatic chain, free amino group | No protecting group; more reactive |

| (S)-2-Amino-4-methylpentanoic acid | Shorter aliphatic chain | Branched structure; different hydrophobicity |

| (S)-3-(Fmoc-amino)butanoic acid | Shorter chain than dodecanoic | Different position of chiral center |

| (S)-2-Aminohexanoic acid | Six-carbon chain | Simpler structure; less sterically hindered |

The uniqueness of (2S)-2-(Fmoc-amino)dodecanoic acid lies in its combination of a long hydrophobic tail and a protective group that allows for complex peptide synthesis while maintaining stability during reactions .